(4-Bromo-2-trifluoromethoxy-benzyl)-cyclopropyl-amine
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Overview
Description
(4-Bromo-2-trifluoromethoxy-benzyl)-cyclopropyl-amine is a chemical compound characterized by the presence of a bromine atom, a trifluoromethoxy group, and a cyclopropyl-amine moiety attached to a benzyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-trifluoromethoxy-benzyl)-cyclopropyl-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Trifluoromethoxylation: The addition of a trifluoromethoxy group to the benzyl ring.
Cyclopropyl-amine Introduction: The attachment of a cyclopropyl-amine moiety to the benzyl ring.
Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-trifluoromethoxy-benzyl)-cyclopropyl-amine can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro or nitroso group.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various functionalized benzyl-cyclopropyl-amines .
Scientific Research Applications
(4-Bromo-2-trifluoromethoxy-benzyl)-cyclopropyl-amine has several scientific research applications, including:
Medicinal Chemistry: Potential use as a building block for designing new pharmaceuticals with improved efficacy and reduced side effects.
Material Science: Utilization in the synthesis of advanced materials with unique properties, such as high thermal stability and electrical conductivity.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (4-Bromo-2-trifluoromethoxy-benzyl)-cyclopropyl-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to physiological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full potential .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(trifluoromethoxy)benzyl alcohol
- 4-Bromo-2-(trifluoromethoxy)benzyl thiomorpholine
Uniqueness
Compared to similar compounds, (4-Bromo-2-trifluoromethoxy-benzyl)-cyclopropyl-amine stands out due to its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[[4-bromo-2-(trifluoromethoxy)phenyl]methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO/c12-8-2-1-7(6-16-9-3-4-9)10(5-8)17-11(13,14)15/h1-2,5,9,16H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTNXKXIRUEHHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C=C(C=C2)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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